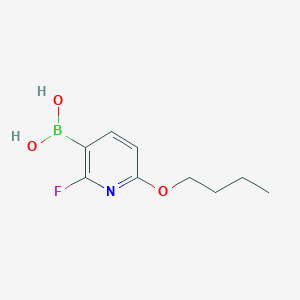
6-Butoxy-2-fluoropyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butoxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a butoxy group at the 6-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
The primary target of 6-Butoxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction leads to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic esters, such as this compound, are relatively stable and readily prepared . These properties can impact the bioavailability of the compound .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds . The compound’s action can also lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Action Environment
The action of this compound is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds like this compound can be tempered by their sensitivity to air and moisture .
Analyse Biochimique
Biochemical Properties
6-Butoxy-2-fluoropyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The this compound, as a boronic acid derivative, can interact with various enzymes and proteins during this process .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, this compound undergoes a transmetalation process, where it transfers its organic group to a palladium complex . This process involves the binding interactions with the metal catalyst and can lead to changes in gene expression .
Metabolic Pathways
Boronic acids are known to be involved in various metabolic processes, interacting with different enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoropyridine-3-boronic acid typically involves the lithiation of 2-fluoro-6-butoxypyridine followed by reaction with a boron source. A common method includes the use of lithium diisopropylamide (LDA) to generate the lithiated intermediate, which is then treated with trimethyl borate to yield the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated systems to handle reagents and reaction conditions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Butoxy-2-fluoropyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products:
Applications De Recherche Scientifique
6-Butoxy-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Fluoro-3-pyridineboronic acid: Similar in structure but lacks the butoxy group, making it less hydrophobic.
6-Fluoro-3-pyridinylboronic acid: Another similar compound with a fluorine atom at the 6-position instead of the 2-position.
Uniqueness: 6-Butoxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both a butoxy group and a fluorine atom, which can influence its reactivity and solubility properties, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
(6-butoxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUDBGOSFYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCCC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2728959.png)
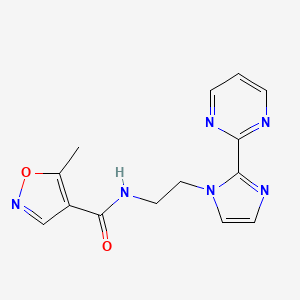
![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
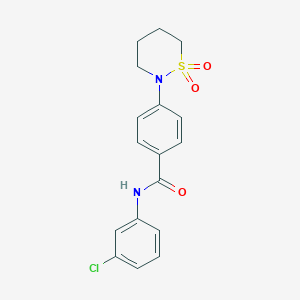
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate](/img/structure/B2728967.png)
![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)
![N-(2,6-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2728972.png)
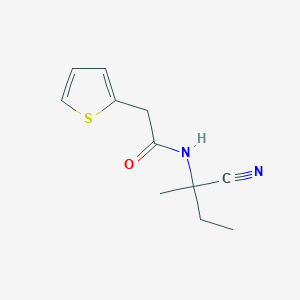

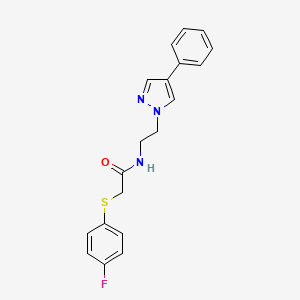
![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![5-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B2728980.png)
![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine](/img/structure/B2728981.png)

